molecular formula C13H8OS B050317 Thioxanthone CAS No. 492-22-8

Thioxanthone

Cat. No. B050317
CAS RN: 492-22-8
M. Wt: 212.27 g/mol
InChI Key: YRHRIQCWCFGUEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07943606B2

Procedure details

2-{[2-diethylamino)ethoxy]methyl}-9H-thioxanthen-9-one (intermediate 4): 2′-diethylaminoethanol (1.17 g) was dissolved in 50 ml of absolute xylol; then during constant vigorous mixing and warming to 35-40° C. 0.24 g of solid sodium was added in small portions followed by mixing and warming of the mixture for one hour. Intermediate 3 (1.5 g) was added to the mixture in small portions, and the whole mixture was mildly refluxed for 56 hours. The solid material was removed by filtering the mixture. The organic phase was washed four times with 150 ml water. Then, the water was removed by filtration through solid water-free Na2SO4. After distillation (to remove xylol), the resulting oily, yellow-brown material was not yet pure as determined by thin layer chromatography (Kiesel gel) using benzol:ethanol:water (50:15:1.5, v/v) as solvent. The mixture was fully purified through the following steps. The mixture was first dissolved in an (CH3)2CO (acetone)/absolute ethanol (1:1, by volume) mixture followed by the addition of concentrated HCl until the solid material (HCl salt) was formed. The solid precipitate was washed with cold acetone. The HCl salt of intermediate 4 was dissolved in ethanol:water (10:90, v/v), and the solution was made basic (pH 14) by the addition of solid Na2CO3. The oily material was extracted with ethylacetate and then dried over solid Na2SO4. Intermediate 4 is 99-100% pure as determined by 1H-NMR and thin layer chromatography. The yield of intermediate 4 is ˜55%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
2′-diethylaminoethanol
Quantity
1.17 g
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
reactant
Reaction Step Three
[Compound]
Name
solid
Quantity
0.24 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
Intermediate 3
Quantity
1.5 g
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH:1]1[C:14]2[C:13](=[O:15])[C:12]3[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=3)[S:6][C:5]=2[CH:4]=[CH:3][CH:2]=1.[Na].[C:17]1(C)C(C)=CC=CC=1>>[CH3:17][C:2]1[CH:3]=[CH:4][C:5]2[S:6][C:7]3[C:12](=[CH:11][CH:10]=[CH:9][CH:8]=3)[C:13](=[O:15])[C:14]=2[CH:1]=1 |^1:15|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=CC=2SC3=CC=CC=C3C(C12)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=CC=2SC3=CC=CC=C3C(C12)=O
Step Three
Name
2′-diethylaminoethanol
Quantity
1.17 g
Type
reactant
Smiles
Name
Quantity
50 mL
Type
reactant
Smiles
C=1(C(=CC=CC1)C)C
Step Four
Name
solid
Quantity
0.24 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na]
Step Five
Name
Intermediate 3
Quantity
1.5 g
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
37.5 (± 2.5) °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
then during constant vigorous mixing
ADDITION
Type
ADDITION
Details
by mixing
TEMPERATURE
Type
TEMPERATURE
Details
warming of the mixture for one hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
the whole mixture was mildly refluxed for 56 hours
Duration
56 h
CUSTOM
Type
CUSTOM
Details
The solid material was removed
FILTRATION
Type
FILTRATION
Details
by filtering the mixture
WASH
Type
WASH
Details
The organic phase was washed four times with 150 ml water
CUSTOM
Type
CUSTOM
Details
Then, the water was removed by filtration through solid water-free Na2SO4
DISTILLATION
Type
DISTILLATION
Details
After distillation (to remove xylol)
CUSTOM
Type
CUSTOM
Details
The mixture was fully purified through the following steps
DISSOLUTION
Type
DISSOLUTION
Details
The mixture was first dissolved in an (CH3)2CO (acetone)/absolute ethanol (1:1, by volume) mixture
ADDITION
Type
ADDITION
Details
followed by the addition of concentrated HCl until the solid material (HCl salt)
CUSTOM
Type
CUSTOM
Details
was formed
WASH
Type
WASH
Details
The solid precipitate was washed with cold acetone
DISSOLUTION
Type
DISSOLUTION
Details
The HCl salt of intermediate 4 was dissolved in ethanol:water (10:90
ADDITION
Type
ADDITION
Details
by the addition of solid Na2CO3
EXTRACTION
Type
EXTRACTION
Details
The oily material was extracted with ethylacetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over solid Na2SO4

Outcomes

Product
Name
Type
Smiles
CC1=CC=2C(C3=CC=CC=C3SC2C=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.